molecular formula C18H20F2N2O B2983168 N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide CAS No. 953151-58-1

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide

Cat. No. B2983168
M. Wt: 318.368
InChI Key: YPZBIHBIDHFXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “N-(3-(4-(dimethylamino)phenyl)propyl)” part of the name suggests that there is a propyl group (a three-carbon chain) attached to a nitrogen atom, which is also attached to a phenyl group (a six-carbon ring) that has a dimethylamino group (two methyl groups attached to an amino group) on the 4th carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the phenyl group), attached to a three-carbon chain (from the propyl group), which is attached to a nitrogen atom that is also attached to two methyl groups (from the dimethylamino group) .

Scientific Research Applications

Mitosis Inhibition and Plant Cell Studies

The research on N-(1,1-dimethylpropynyl) benzamide series, which shares a similar structural motif with N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide, highlights its potent and selective inhibition of mitosis in plant cells. This characteristic effect was demonstrated across seedlings of various species, providing insights into the potential application of such compounds in studying cell division and mitosis within botanical research contexts (Merlin et al., 1987).

Histone Deacetylase Inhibition and Cancer Research

Novel N-acylhydrazone derivatives designed from the structure of trichostatin A, incorporating dimethylamino benzoyl components, have been identified as potent dual inhibitors of histone deacetylase (HDAC) 6/8. These compounds, including those with dimethylamino benzoyl moieties, have shown to increase acetylation levels and affect cell migration, suggesting their utility in exploring molecular therapies for cancer through epigenetic modulation (Rodrigues et al., 2016).

Photochemistry and Fluorescence Studies

Investigations into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions have revealed significant insights into the "amino conjugation effect." This effect, facilitated by the introduction of N-phenyl substituents, leads to more planar ground-state geometries and enhanced fluorescence quantum yields, providing a foundation for advanced research in photochemistry and the development of fluorescent materials (Yang et al., 2002).

Synthesis and Characterization of Semiaromatic Polyamides

The synthesis of new difluorobenzamide monomers from compounds like 4-fluorobenzoyl chloride and their application in creating semiaromatic polyamides highlights another area of research. These polyamides, characterized by excellent thermal properties and good mechanical attributes, underscore the role of difluorobenzamide derivatives in the development of high-performance polymeric materials (Yan et al., 2016).

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c1-22(2)15-8-5-13(6-9-15)4-3-11-21-18(23)14-7-10-16(19)17(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZBIHBIDHFXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-3,4-difluorobenzamide

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